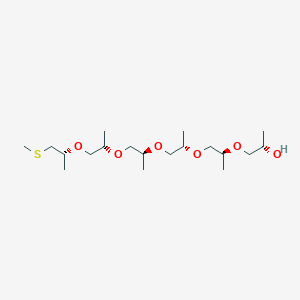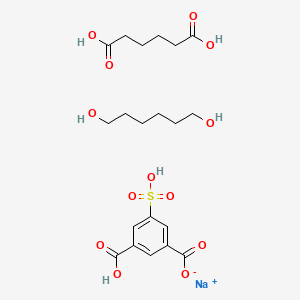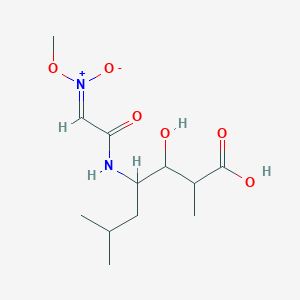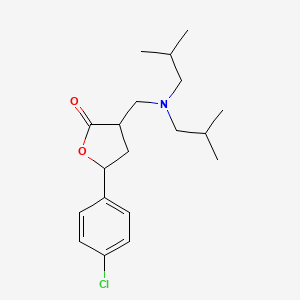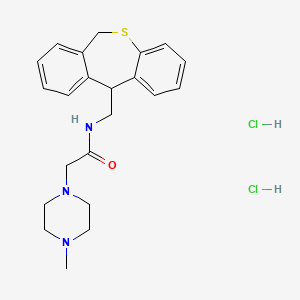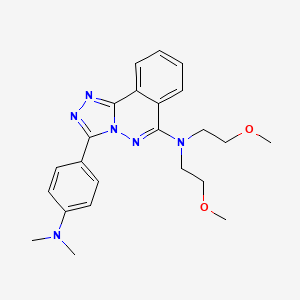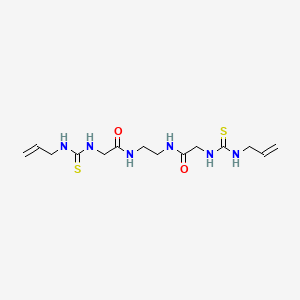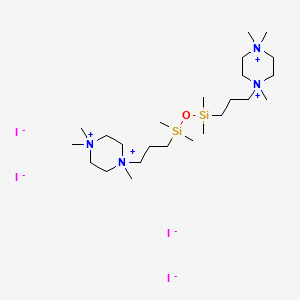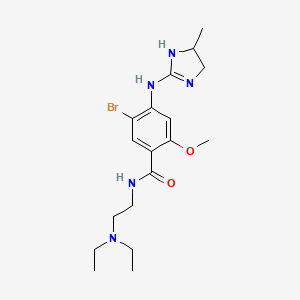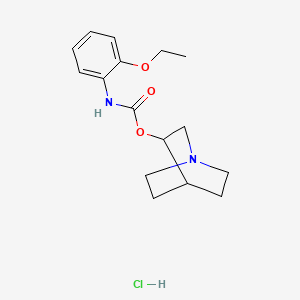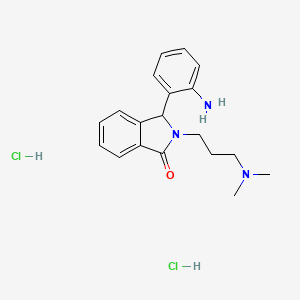
Piperidine, 1-(2-((4,6-diacetyl-7-benzofuranyl)oxy)ethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-(2-((4,6-diacetyl-7-benzofuranyl)oxy)ethyl)-, hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a benzofuran moiety, and acetyl groups. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(2-((4,6-diacetyl-7-benzofuranyl)oxy)ethyl)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the benzofuran moiety, followed by the introduction of acetyl groups at specific positions. The final step involves the attachment of the piperidine ring through an ether linkage. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized for efficiency and yield, with stringent quality control measures in place to ensure the purity of the final product. Industrial production methods may also involve the use of advanced techniques such as continuous flow reactors and high-throughput screening.
化学反応の分析
Types of Reactions
Piperidine, 1-(2-((4,6-diacetyl-7-benzofuranyl)oxy)ethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
科学的研究の応用
Piperidine, 1-(2-((4,6-diacetyl-7-benzofuranyl)oxy)ethyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Piperidine, 1-(2-((4,6-diacetyl-7-benzofuranyl)oxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Piperidine, 1-(2-((4,6-diacetyl-7-benzofuranyl)oxy)ethyl)-, hydrochloride
- 1-Propylamine, 3-((4,6-diacetyl-7-benzofuranyl)oxy)-N,N-dimethyl-, hydrochloride
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
特性
CAS番号 |
90138-48-0 |
|---|---|
分子式 |
C19H24ClNO4 |
分子量 |
365.8 g/mol |
IUPAC名 |
1-[6-acetyl-7-(2-piperidin-1-ylethoxy)-1-benzofuran-4-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C19H23NO4.ClH/c1-13(21)16-12-17(14(2)22)19(18-15(16)6-10-23-18)24-11-9-20-7-4-3-5-8-20;/h6,10,12H,3-5,7-9,11H2,1-2H3;1H |
InChIキー |
KPCAHIZNEAXOTH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C2=C1C=CO2)OCCN3CCCCC3)C(=O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


